Cas no 938339-17-4 (3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one)
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one
- 1-Propanone, 3-amino-1-(4-ethyl-1-piperazinyl)-
- 938339-17-4
- CS-0298528
- SCHEMBL14595379
- AKOS000146775
- MFCD09726131
- NS-01671
- EN300-878616
-
- MDL: MFCD09726131
- Inchi: 1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3
- InChI Key: INEMBDKWMIQPIN-UHFFFAOYSA-N
- SMILES: C(N1CCN(CC)CC1)(=O)CCN
Computed Properties
- Exact Mass: 185.152812238g/mol
- Monoisotopic Mass: 185.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 49.6Ų
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106068-1g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 1g |
¥1953.0 | 2024-04-17 | |
| Ambeed | A1138356-1g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 1g |
$284.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-50mg |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 50mg |
¥1152.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-100mg |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 100mg |
¥1548.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-250mg |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 250mg |
¥2174.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-500mg |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 500mg |
¥4118.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-1g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 1g |
¥5904.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-2.5g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 2.5g |
¥11556.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-5g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 5g |
¥17078.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369198-10g |
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
938339-17-4 | 95% | 10g |
¥25358.00 | 2024-04-24 |
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one Suppliers
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one
Introduction to 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one (CAS No. 938339-17-4) in Modern Chemical and Pharmaceutical Research
The compound 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one, identified by the CAS number 938339-17-4, represents a significant molecule in the realm of chemical and pharmaceutical innovation. Its unique structural configuration, featuring both an amino group and a piperazine moiety, positions it as a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications. This introduction delves into the compound's properties, synthesis methods, and its emerging role in contemporary research, particularly highlighting its relevance in medicinal chemistry and drug development.
From a structural perspective, 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one exhibits a bifunctional nature, with the primary amine serving as a nucleophilic site for further derivatization, while the piperazine ring contributes to solubility and potential bioactivity. The presence of the ethyl substituent at the 4-position of piperazine introduces additional conformational flexibility, which can influence both chemical reactivity and pharmacological properties. Such structural features make it an attractive scaffold for designing novel compounds with tailored functionalities.
In synthetic chemistry, the preparation of 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves multi-step reactions that leverage classical organic transformations. One common approach involves the condensation of ethyl acetoacetate with 4-diethylaminopropionaldehyde, followed by hydrolysis to yield the desired product. Alternatively, reductive amination strategies can be employed to introduce the piperazine moiety onto an appropriate aldehyde or ketone precursor. These synthetic pathways highlight the compound's accessibility, which is crucial for large-scale production and industrial applications.
The significance of 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one extends beyond its synthetic utility; it has garnered attention in pharmaceutical research due to its potential biological activity. Piperazine derivatives are well-known for their role as pharmacophores in various therapeutic agents, including antipsychotics, antihistamines, and antimicrobial drugs. The incorporation of this motif into 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one suggests that it may exhibit similar properties or serve as a precursor for drugs targeting neurological or inflammatory disorders. Recent studies have explored its derivatives as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways.
Recent advancements in computational chemistry have further enhanced the understanding of 3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one's interactions with biological targets. Molecular docking simulations have identified its potential binding affinity to enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are key players in mood regulation and pain signaling, respectively. These findings align with emerging research trends that emphasize structure-based drug design to optimize efficacy and minimize side effects. The compound's ability to interact with multiple targets underscores its promise as a lead compound in medicinal chemistry.
The pharmaceutical industry has been particularly interested in exploring derivatives of 3-amino-1-(4-ethylpiperazin-1-y)propan-l-one for their therapeutic potential. For instance, modifications at the amino group can introduce polar functionalities that enhance drug-receptor binding, while alterations to the piperazine ring can fine-tune pharmacokinetic profiles. Preclinical studies have demonstrated that certain analogs exhibit anti-inflammatory effects comparable to established therapeutics but with improved selectivity. Such results highlight the need for further investigation into this class of compounds.
Moreover, the versatility of 3-amino-l-(4-etliypiperazin-l-yi}propan-l-one extends to material science applications beyond traditional pharmaceuticals. Its structural motifs are reminiscent of those found in polymers and ligands used in catalysis, suggesting potential uses in designing novel materials with enhanced stability or reactivity. Researchers have begun experimenting with incorporating this compound into metalorganic frameworks (MOFs) to develop highly selective sensors or catalysts for environmental monitoring and industrial processes.
The future direction of research on 3-amino-l-(4-etliypiperazin-l-yi}propan-l-one (CAS No. 938339-l7-l) appears promising, with several avenues ripe for exploration. Continued investigation into its pharmacological properties will be essential to uncover new therapeutic applications or refine existing ones. Simultaneously, advancements in green chemistry may provide sustainable synthetic routes that reduce environmental impact while maintaining high yields. Collaborative efforts between academia and industry will likely accelerate these developments, ensuring that this compound fulfills its potential as a cornerstone in chemical innovation.
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